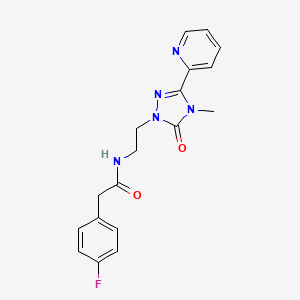
2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The target compound features a complex structure that includes a triazole ring and a pyridine moiety. The synthesis involves multiple steps typically starting from readily available precursors. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the triazole.
- Pyridine Substitution : Subsequent reactions introduce the pyridine group, which enhances the compound's biological activity.
- Acetamide Formation : Finally, acetamide is introduced to complete the structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : The compound shows promising activity against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-FP | Staphylococcus aureus | 32 |
| 2-FP | Bacillus subtilis | 16 |
This suggests that the presence of the fluorophenyl and pyridine groups may enhance membrane permeability or interfere with bacterial metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25.72 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.20 | Cell cycle arrest |
Flow cytometry analyses have shown increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.
Case Studies
Several studies have focused on derivatives of this compound to explore structure-activity relationships (SAR). For example:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine was found to enhance activity against resistant bacterial strains.
- Pyridine Substituents : Variations in the pyridine substituents were shown to affect cytotoxicity in various cancer cell lines, suggesting that specific modifications can lead to improved therapeutic profiles.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-23-17(15-4-2-3-9-20-15)22-24(18(23)26)11-10-21-16(25)12-13-5-7-14(19)8-6-13/h2-9H,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXINORSPJVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














